molecular formula C7H16N2 B1616411 N,N-Dimethyl-N'-butyl-formamidine CAS No. 3717-82-6

N,N-Dimethyl-N'-butyl-formamidine

Cat. No.: B1616411
CAS No.: 3717-82-6
M. Wt: 128.22 g/mol
InChI Key: VXNDBQSEHXDVEZ-UHFFFAOYSA-N
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Description

N,N-Dimethyl-N'-butyl-formamidine is a formamidine derivative characterized by the general structure (CH₃)₂N–CH=N–C₄H₉. This compound belongs to the class of substituted formamidines, which feature a central C=N bond flanked by two nitrogen substituents. Formamidines are widely employed as ligands in coordination chemistry, intermediates in organic synthesis, and bioactive agents due to their polarized C=N bond and tunable steric/electronic properties .

Properties

IUPAC Name

N'-butyl-N,N-dimethylmethanimidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2/c1-4-5-6-8-7-9(2)3/h7H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXNDBQSEHXDVEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN=CN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3717-82-6
Record name Formamidine,N-dimethyl-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88649
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Preparation Methods

Synthesis via Reaction of Primary Amines with Dimethylthioformamide

One of the most studied and effective methods for synthesizing N,N-dimethyl-N'-alkyl-formamidines, including the butyl derivative, is the reaction of primary amines with dimethylthioformamide in the presence of bases such as sodium methoxide or sodium hydroxide.

  • Reaction Mechanism : The primary amine (e.g., n-butylamine) reacts with dimethylthioformamide under reflux conditions. The base facilitates nucleophilic substitution, leading to the formation of the N-substituted-N',N'-dimethylformamidine product.

  • Experimental Conditions : Typically, the reaction is carried out by refluxing the amine with dimethylthioformamide and sodium methoxide for extended periods (e.g., 1.5 to 48 hours depending on the amine) in an aprotic solvent.

  • Yields and Purification : For n-butylamine, yields of about 12-31% have been reported depending on the exact conditions and reagents used. The product can be purified by distillation or recrystallization, and its identity confirmed by infrared spectroscopy and mass spectrometry.

  • Supporting Data : In a study by Pettit et al. (1965), N-butyl-N',N'-dimethylformamidine was prepared by reacting n-butylamine with dimethylformamide-phosphorous oxychloride reagent, yielding 31%, and by the dimethylthioformamide route with a 12% yield after 48 hours reflux. Infrared spectra and mass spectrometry confirmed the structure.

Alternative Preparation via Formylation and N-Alkylation Steps

While specific to other formamidine derivatives, a related approach involves:

  • Step 1: Formylation of an amine or ester precursor with formic acid or formylating agents to generate formamides or formamidate esters.

  • Step 2: N-Alkylation of the formamide intermediate with alkyl halides in the presence of weak inorganic bases and aprotic dipolar solvents at moderate temperatures (50-70°C) for 20-25 hours.

  • Step 3: Condensation with another amine or aromatic amine derivative under reflux with dehydrating agents to form the final amidine structure.

Though this method is exemplified in the synthesis of bis(4-ethoxycarbonylphenyl)-N'-benzylformamidine, the principles can be adapted for N,N-dimethyl-N'-butyl-formamidine by selecting appropriate alkylating agents and amines.

Use of Formamidine Hydrochloride and Photochemical Methods

Recent synthetic advances include the use of formamidine hydrochloride as a reagent in photochemical reactions:

  • Photochemical Synthesis : In the presence of iodine and DMSO at elevated temperatures (110°C), formamidine hydrochloride can be reacted with ketones or other substrates to form formamidine derivatives.

  • Purification : The crude products are purified by chromatography on silica gel using petroleum ether/ethyl acetate mixtures.

Although this method is more general for hydrazine and hydrazonamide derivatives, it shows potential for adaptation to this compound synthesis.

3 Summary of Key Experimental Data

Method Reagents & Conditions Yield (%) Notes Reference
Reaction of n-butylamine with dimethylthioformamide + NaOMe reflux 48 h n-butylamine, dimethylthioformamide, sodium methoxide, reflux 48 h 12 Confirmed by IR and MS; product distilled
Reaction of n-butylamine with dimethylformamide + POCl3 reagent n-butylamine, dimethylformamide, phosphorous oxychloride 31 Higher yield; product boiling point 61-62°C (15 mm Hg)
Formylation + N-alkylation + condensation (adapted method) Formylation of amine, alkylation with alkyl halide, condensation with amine Variable Method exemplified for aromatic amidines; adaptable
Photochemical reaction with formamidine hydrochloride Formamidine hydrochloride, iodine, DMSO, 110°C, 12 h Not specified General method for amidines; purification by chromatography

4 Detailed Research Findings

  • Infrared Spectroscopy : The amidine group exhibits characteristic C=N stretching vibrations around 1630 cm^-1. Protonated amidines show additional bands near 1706 cm^-1 due to protonation effects.

  • Mass Spectrometry : Fragmentation patterns support the structure of N,N-dimethyl-N'-alkyl-formamidines, with molecular ion peaks consistent with molecular weight and characteristic fragment ions from cleavage of the formamidine sidechain.

  • Reaction Scope : The dimethylthioformamide method has been successfully applied to various aromatic and aliphatic amines, including n-butylamine and cyclohexylamine, producing corresponding formamidines with varying yields.

  • Reaction Optimization : Use of sodium methoxide or sodium hydroxide as base affects yield and reaction rate. Sodium hydroxide can sometimes give higher yields but reaction conditions must be carefully controlled.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-N’-butyl-formamidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the formamidine group to amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the formamidine group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution Reagents: Halogenated compounds and strong nucleophiles are often used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield amides, while reduction can produce amines. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

N,N-Dimethyl-N'-butyl-formamidine is an organic compound with the molecular formula C7H16N2C_7H_{16}N_2. It is a formamidine derivative, featuring a formamidine group (N=CHNN=CH-N) with N,N-dimethyl and N'-butyl substituents. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Scientific Research Applications

This compound serves as a reagent in organic synthesis, particularly in the formation of heterocyclic compounds and as a precursor to other functionalized molecules. It is also studied for its potential biological activity and interactions with biomolecules. Research is ongoing to explore its potential therapeutic applications, including its use as a building block for drug development. In industry, it is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Chemistry

This compound is used as a reagent in organic synthesis. It can be used in the formation of heterocyclic compounds. It also serves as a precursor to other functionalized molecules.

Biology

This compound is studied for its potential biological activity. It is also researched for its interactions with biomolecules.

Medicine

Ongoing research explores the potential therapeutic applications of this compound. It can be used as a building block for drug development. A related compound, N-hydroxy-N'-(4-butyl-2-methylphenyl)-formamidine, has shown promise in protecting cells against oxygen-glucose deprivation and reoxygenation-induced injury, potentially through the inhibition of microRNA-27-a-5p and promotion of the Bach1/HO-1 signaling pathway .

Industry

This compound is used in the production of specialty chemicals. It also serves as an intermediate in various industrial processes.

Chemical Reactions

This compound undergoes oxidation, reduction, and nucleophilic substitution reactions. Oxidation can yield amides, while reduction can produce amines. Substitution reactions can result in a variety of functionalized derivatives.

Types of Reactions

  • Oxidation: this compound can be oxidized to form corresponding amides or other oxidized derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
  • Reduction: Reduction reactions can convert the formamidine group to amines. Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
  • Substitution: this compound can participate in nucleophilic substitution reactions, where the formamidine group is replaced by other functional groups. Halogenated compounds and strong nucleophiles are often used in substitution reactions.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-N’-butyl-formamidine involves its interaction with molecular targets through its formamidine group. This group can act as a nucleophile or electrophile, participating in various chemical reactions. The compound can form complexes with metal ions and other molecules, influencing its reactivity and biological activity .

Comparison with Similar Compounds

Structural and Molecular Properties

The table below compares key structural features and molecular properties of N,N-Dimethyl-N'-butyl-formamidine with related formamidines and formamides:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (R, R') Key Structural Features
This compound C₇H₁₅N₂* ~128.22 (calculated) R = CH₃, R' = C₄H₉ Linear butyl chain; moderate steric bulk
N'-tert-Butyl-N,N-dimethylformamidine C₇H₁₆N₂ 128.22 R = CH₃, R' = tert-C₄H₉ Branched tert-butyl group; high steric hindrance
N,N-Dimethyl-N'-phenylformamidine C₉H₁₂N₂ 148.21 R = CH₃, R' = C₆H₅ Aromatic phenyl group; planar geometry
N,N-Dibutylformamide C₉H₁₉NO 157.25 R = C₄H₉, R' = H Formamide (not formamidine); RCONR₂ structure

*Calculated based on tert-butyl analogue ().

Key Observations :

  • Electronic Effects : The phenyl group in N,N-Dimethyl-N'-phenylformamidine introduces electron-withdrawing effects, polarizing the C=N bond more strongly than alkyl substituents .

Physical and Thermodynamic Properties

Available data for analogues suggest trends in boiling points and solubility:

Compound Name Boiling Point (K) Solubility Profile
N,N-Dimethyl-N'-phenylformamidine 406–408 (0.026 atm) Low polarity solvents (e.g., ether, chloroform)
N,N-Dimethyl-N'-isopropyl-formamidine 425.36 (calculated) Moderate solubility in alcohols
N,N-Dibutylformamide Not reported High solubility in polar aprotic solvents (e.g., DMF)
  • Boiling Points : The target compound likely has a boiling point between 400–430 K, similar to isopropyl and phenyl analogues, due to comparable molecular weights .
  • Solubility: The linear butyl chain may enhance solubility in non-polar solvents compared to aromatic derivatives .
Coordination Chemistry

Formamidines act as ligands in metal complexes. For example, dichlorophosphoranides stabilized by N,N-dimethyl-N'-arylformamidines demonstrate robust coordination with phosphorus trichloride, enabling applications in catalysis . The butyl variant’s flexibility could improve ligand-metal binding kinetics compared to rigid aryl substituents.

Thermodynamic Behavior

Formamidines with alkyl chains (e.g., butyl) likely exhibit lower distribution ratios in solvent extraction systems compared to branched isomers, as seen in diglycolamide studies . This property is critical for applications in nuclear waste processing.

Biological Activity

N,N-Dimethyl-N'-butyl-formamidine (C7H16N2) is a formamidine derivative that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article examines the compound's biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Overview of this compound

This compound is characterized by the presence of a formamidine group (N=CH-N) with N,N-dimethyl and N'-butyl substituents. Its unique structure allows it to participate in various chemical reactions, making it a versatile compound in both organic synthesis and biological applications .

The biological activity of this compound can be attributed to its ability to interact with various biomolecular targets. The formamidine group can act as both a nucleophile and an electrophile, allowing it to engage in diverse chemical reactions:

  • Enzyme Inhibition : The compound can inhibit enzymes by binding to their active sites, preventing substrate access and thus blocking enzymatic activity.
  • Receptor Modulation : It may alter receptor conformation upon binding, affecting downstream signaling pathways .

Enzyme Inhibition Studies

Research indicates that this compound exhibits inhibitory effects on specific enzymes. For example, studies have shown that the compound can inhibit certain proteases, which are critical in various physiological processes.

Case Studies

  • Anticancer Activity : A study explored the effects of this compound on cancer cell lines. The results demonstrated a significant reduction in cell viability, suggesting potential as an anticancer agent. The compound was found to induce apoptosis in targeted cancer cells through caspase activation pathways .
  • Neuroprotective Effects : Another investigation focused on its neuroprotective properties. The compound was shown to enhance neuronal survival under oxidative stress conditions, possibly through the modulation of antioxidant enzyme activities.

Table 1: Summary of Biological Activities

Biological ActivityObserved EffectReference
Enzyme InhibitionInhibition of specific proteases
Anticancer ActivityReduced cell viability in cancer cells
Neuroprotective EffectsEnhanced neuronal survival
MechanismDescription
Enzyme BindingCompetes with substrate for active site
Receptor InteractionAlters conformational states
Oxidative Stress ResponseModulates antioxidant enzyme levels

Research Findings

Recent studies highlight the compound's potential therapeutic applications:

  • Therapeutic Applications : Ongoing research is investigating its role as a building block for drug development, particularly in designing new inhibitors for diseases such as cancer and neurodegenerative disorders .
  • Industrial Applications : The compound is also utilized in the synthesis of specialty chemicals and agrochemicals, showcasing its versatility beyond biological contexts .

Q & A

Q. Table 1: Representative Reaction Conditions

StepReagents/ConditionsYield (%)Reference
AlkylationButylamine, MeI, K₂CO₃, DMF, 60°C~75
Formamidine FormationTrimethyl orthoformate, toluene, reflux~65

Basic: How should researchers purify this compound to achieve >95% purity?

Methodological Answer:

  • Crystallization : Use a 3:1 ethanol/water mixture. Dissolve the crude product in warm ethanol, slowly add water, and cool to 4°C for 24 hours to precipitate crystals .
  • Chromatography : Employ flash chromatography (silica gel, gradient elution from 10% to 30% ethyl acetate in hexane). Monitor fractions via TLC (Rf ≈ 0.4 in 20% ethyl acetate) .
  • Distillation : For thermally stable batches, vacuum distillation (boiling point ~120–130°C at 10 mmHg) reduces volatile impurities .

Advanced: How do solvent polarity and molecular structure influence the photophysical properties of formamidine derivatives?

Methodological Answer:
Solvent polarity stabilizes intramolecular charge transfer (ICT) states, altering absorption/emission spectra. For example:

  • Non-polar solvents (e.g., cyclohexane) : Suppress ICT, leading to blue-shifted absorption (λmax ≈ 300 nm) and weak fluorescence .
  • Polar solvents (e.g., DMSO) : Stabilize ICT, causing red shifts (λmax ≈ 350 nm) and enhanced fluorescence quantum yield (Φfl ≈ 0.15) .

Q. Table 2: Solvent Effects on Absorption Maxima

SolventPolarity (ET30)λmax (nm)Fluorescence Φ
Cyclohexane31.2302<0.01
Acetonitrile46.03350.08
DMSO45.13480.15
Data extrapolated from analogous DMPSDA studies

Advanced: What computational methods predict the electronic properties of this compound?

Methodological Answer:

  • Density Functional Theory (DFT) : Use B3LYP/6-311+G(d,p) to optimize geometry and calculate frontier orbitals.
    • HOMO-LUMO gaps (~4.5 eV) indicate charge-transfer potential .
  • Time-Dependent DFT (TD-DFT) : Simulate UV-Vis spectra by modeling electronic transitions (e.g., S₀→S₁ at 330 nm) .
  • Software : Gaussian 16 or ORCA with solvent effects (PCM model) .

Methodological: Which analytical techniques validate the structure and purity of this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Look for N–CH₃ singlets (δ 2.8–3.1 ppm) and butyl chain signals (δ 0.9–1.6 ppm) .
    • ¹³C NMR : Confirm formamidine carbonyl at δ ~160 ppm .
  • HPLC : Use a C18 column (mobile phase: 70% methanol/30% water, flow rate 1 mL/min). Retention time ~8.2 min indicates purity >98% .
  • Mass Spectrometry : ESI-MS (m/z [M+H]⁺ = 157.1) confirms molecular weight .

Advanced: How to resolve contradictions in spectroscopic data across different studies?

Methodological Answer:
Contradictions often arise from solvent polarity, impurities, or excitation-dependent effects. Strategies include:

Control experiments : Replicate measurements in standardized solvents (e.g., DMSO) .

Impurity profiling : Use HPLC-MS to identify byproducts (e.g., N-methylated side products) .

Temperature-dependent studies : Monitor spectral shifts at 25°C vs. 60°C to assess thermal stability .

Stability and Storage: What conditions prevent degradation of this compound?

Methodological Answer:

  • Storage : Keep in amber vials under argon at –20°C to prevent oxidation .
  • Stability tests : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks). Monitor via HPLC; <5% degradation indicates suitable stability .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N-Dimethyl-N'-butyl-formamidine
Reactant of Route 2
Reactant of Route 2
N,N-Dimethyl-N'-butyl-formamidine

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